![molecular formula C14H11N3O3S B2359900 N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide CAS No. 896357-21-4](/img/structure/B2359900.png)

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

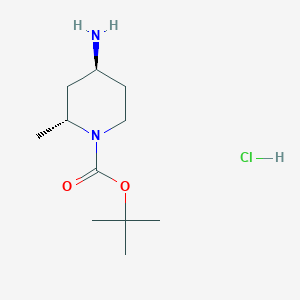

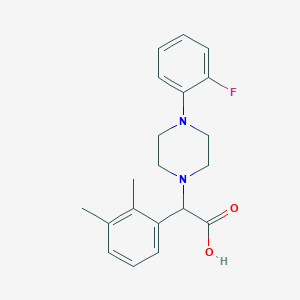

“N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide” is a complex organic compound. It contains a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring and four carbon atoms and one oxygen . It also contains a 1,3,4-oxadiazole ring, which is a five-membered ring containing three carbon atoms, one oxygen atom, and two nitrogen atoms . The term “4-methylsulfanyl” refers to a sulfur atom single-bonded to a methyl group (CH3).

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furan and 1,3,4-oxadiazole rings, along with the 4-methylsulfanylbenzamide group . These functional groups could potentially influence the compound’s reactivity and interactions with other molecules.

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The furan ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions . The 1,3,4-oxadiazole ring is also stable and can participate in various chemical reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the furan and 1,3,4-oxadiazole rings could contribute to its aromaticity and potentially its planarity .

Applications De Recherche Scientifique

Biomass Conversion and Biorefineries

The compound is involved in the conversion of biomass into valuable chemicals. It plays a role in the synthesis of 2,5-furandicarboxylic acid (FDCA) , a significant platform chemical that can potentially replace petroleum-derived terephthalate acid (TPA). FDCA is used to produce green polymers like polyethylene-2,5-furandicarboxylate (PEF), which are essential for developing sustainable materials .

Electrocatalytic Synthesis

This compound is used in the electrocatalytic synthesis process. The electrochemical oxidation of 5-hydroxymethylfurfural (HMF) to FDCA is a key reaction where this compound could be a part of the catalyst system. This process is important for creating environmentally friendly synthesis methods for industrial applications .

Selective Hydrogenolysis

In the field of selective hydrogenolysis, the compound may be used as a catalyst or a part of a catalyst system for converting 5-hydroxymethylfurfural (5-HMF) to 2,5-dimethylfuran (2,5-DMF) . This reaction is crucial for producing biofuels and chemicals from renewable resources .

Catalysis

The compound could be involved in catalytic processes, particularly in the hydrogenation of HMF. It may serve as a component of a bimetallic catalyst system that exhibits efficient catalytic activity towards the hydrogenation of HMF into 2,5-bis(hydroxymethyl)furan , an important intermediate for various chemical syntheses .

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3S/c1-21-10-6-4-9(5-7-10)12(18)15-14-17-16-13(20-14)11-3-2-8-19-11/h2-8H,1H3,(H,15,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIVWUCUCHXNUMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((3,4-dimethylphenyl)sulfonyl)-N-(4-phenylbutan-2-yl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2359823.png)

![5-(Azidomethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B2359830.png)

![5-(3,4-dimethylphenyl)-1-(4-methylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2359833.png)

![4-Acetyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2359835.png)

![3,6-dichloro-N-(4-(piperidin-1-ylsulfonyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2359837.png)